

# An In-depth Technical Guide to 2-(Aminoethyl)-1-N-boc-piperidine

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## Compound of Interest

Compound Name: 2-(Aminoethyl)-1-N-boc-piperidine

Cat. No.: B1272298

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of **2-(Aminoethyl)-1-N-boc-piperidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide presents a plausible synthetic pathway, predicted analytical data, and a hypothesized biological context based on closely related structures.

## Chemical Structure and Properties

**2-(Aminoethyl)-1-N-boc-piperidine**, with the systematic name tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a disubstituted piperidine derivative. The structure features a piperidine ring with an aminoethyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group enhances the solubility of the molecule in organic solvents and allows for selective reactions at the primary amine of the aminoethyl side chain.

Table 1: Physicochemical Properties of **2-(Aminoethyl)-1-N-boc-piperidine**

Property	Value	Source
CAS Number	239482-98-5	ChemSrc[1]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	228.33 g/mol	PubChem[2]
Boiling Point	316.0 ± 15.0 °C at 760 mmHg	ChemSrc[1]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	ChemSrc[1]
Flash Point	144.9 ± 20.4 °C	ChemSrc[1]
Predicted XlogP	1.4	PubChemLite[2]

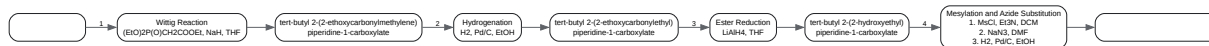
## Proposed Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(Aminoethyl)-1-N-boc-piperidine** is not readily available in the published literature. However, a plausible multi-step synthetic route can be devised by adapting established methods for the synthesis of substituted piperidines, particularly the closely related 4-(2-aminoethyl)piperidine derivatives.[3] The proposed pathway commences with N-Boc-2-piperidone, a commercially available starting material.

### 2.1. Proposed Synthetic Pathway

The proposed synthesis involves a four-step process:

- Wittig Reaction: Introduction of a two-carbon chain with an ester functionality.
- Hydrogenation: Reduction of the double bond formed in the Wittig reaction.
- Reduction of the Ester: Conversion of the ester to a primary alcohol.
- Conversion of Alcohol to Amine: Transformation of the hydroxyl group into a primary amine.



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A proposed synthetic pathway for **2-(Aminoethyl)-1-N-boc-piperidine**.

## 2.2. Detailed Experimental Protocols

### Step 1: Wittig Reaction

To a solution of triethyl phosphonoacetate in dry tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of N-Boc-2-piperidone in dry THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

### Step 2: Hydrogenation

The product from the Wittig reaction is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the saturated ester.

### Step 3: Ester Reduction

The saturated ester is dissolved in dry THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH<sub>4</sub>) in dry THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the corresponding alcohol.

#### Step 4: Conversion of Alcohol to Amine

The alcohol is first converted to its mesylate by reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et<sub>3</sub>N) in dichloromethane (DCM). The resulting mesylate is then reacted with sodium azide (NaN<sub>3</sub>) in dimethylformamide (DMF) to yield the azide intermediate. Finally, the azide is reduced to the primary amine by hydrogenation with Pd/C in ethanol.

## Analytical Characterization

While specific experimental spectra for **2-(Aminoethyl)-1-N-boc-piperidine** are not widely published, the expected spectral data can be predicted based on the analysis of its functional groups and comparison with similar structures.

Table 2: Predicted Spectroscopic Data for **2-(Aminoethyl)-1-N-boc-piperidine**

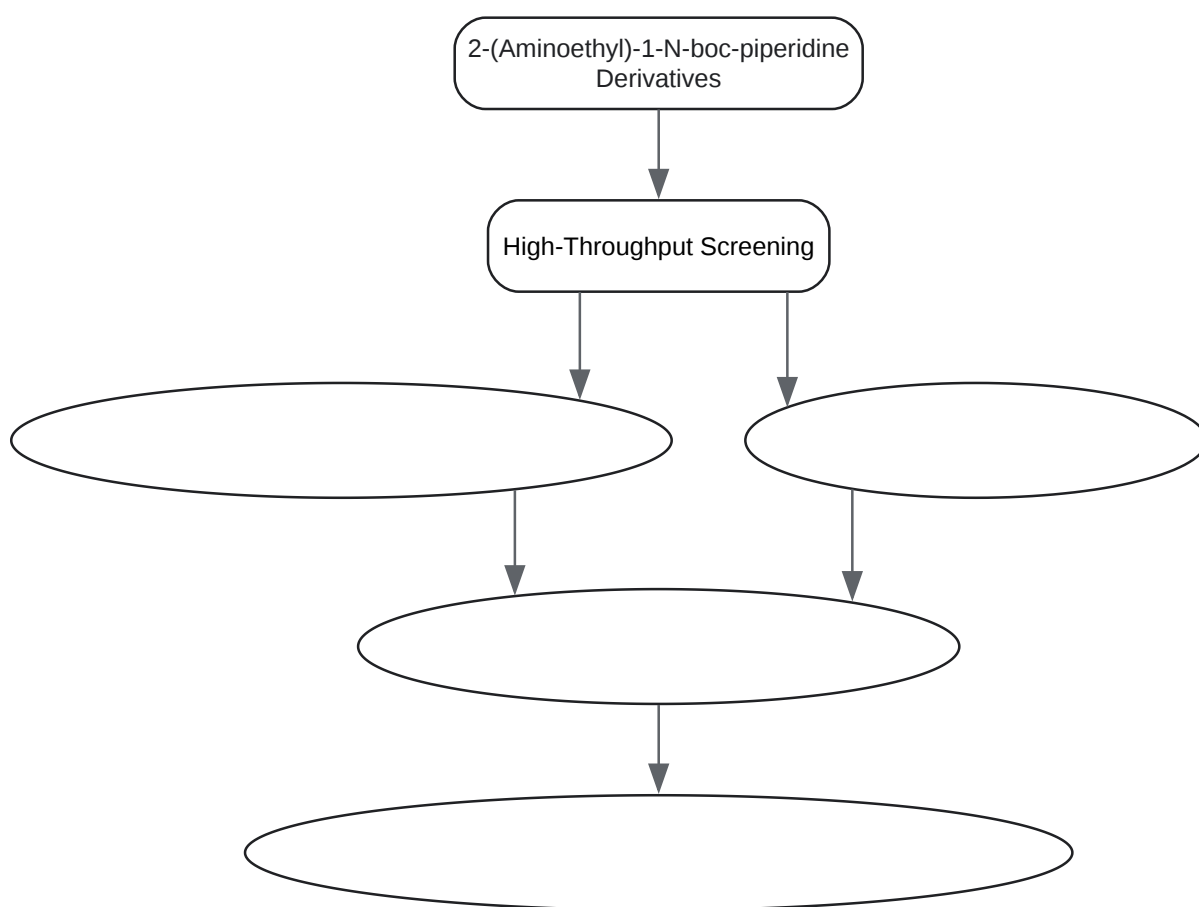
Technique	Predicted Chemical Shifts / Peaks
<sup>1</sup> H NMR	δ (ppm): ~4.0-3.8 (m, 1H, N-CH-), ~3.0-2.8 (m, 2H, -CH <sub>2</sub> -NH <sub>2</sub> ), ~2.7-2.5 (m, 2H, piperidine ring protons), ~1.8-1.2 (m, 8H, piperidine ring and ethyl chain protons), 1.45 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )
<sup>13</sup> C NMR	δ (ppm): ~155 (C=O, Boc), ~80 (C(CH <sub>3</sub> ) <sub>3</sub> , Boc), ~55 (N-CH), ~45-20 (piperidine and ethyl chain carbons), 28.5 (-C(CH <sub>3</sub> ) <sub>3</sub> )
FT-IR	ν (cm <sup>-1</sup> ): ~3400-3300 (N-H stretch, primary amine), ~2970-2850 (C-H stretch, aliphatic), ~1680 (C=O stretch, carbamate), ~1160 (C-N stretch)
Mass Spec.	Expected [M+H] <sup>+</sup> : m/z = 229.1911

## Potential Biological Significance and Applications

While the biological activity of **2-(Aminoethyl)-1-N-boc-piperidine** has not been specifically reported, the piperidine scaffold is a common motif in many biologically active compounds.<sup>[4]</sup>

Notably, the isomeric 4-(2-aminoethyl)piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 ( $\sigma_1$ ) receptor, which is implicated in a variety of neurological disorders and cancer.[3] These compounds have shown antiproliferative activity against human tumor cell lines.[3]

This suggests that **2-(Aminoethyl)-1-N-boc-piperidine** and its derivatives could also be valuable building blocks in the design of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets.



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A logical workflow for the biological evaluation of the title compound.

The workflow for investigating the biological activity would involve the synthesis of a variety of derivatives from the parent compound, followed by high-throughput screening against a panel

of biological targets. Based on the activity of its isomer, the sigma-1 receptor would be a prime candidate for initial investigation. Hits from these screens would then be further evaluated for their effects on downstream signaling pathways and their overall cellular effects.

## Conclusion

**2-(Aminoethyl)-1-N-boc-piperidine** represents a valuable, yet understudied, chemical entity with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical data. The known biological activity of its 4-substituted isomer suggests promising avenues for future research into the therapeutic applications of **2-(Aminoethyl)-1-N-boc-piperidine** and its derivatives. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully elucidate the potential of this compound.

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